REACTION_CXSMILES
|
[Cl:1][C:2]1[N:3]=[N:4][C:5](Cl)=[CH:6][CH:7]=1.[F:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=1[N:16]1[CH2:21][CH2:20][NH:19][CH2:18][CH2:17]1.C(=O)([O-])[O-].[Na+].[Na+].[I-].[K+]>O.CN(C)C=O>[Cl:1][C:2]1[N:3]=[N:4][C:5]([N:19]2[CH2:18][CH2:17][N:16]([C:11]3[CH:12]=[CH:13][CH:14]=[CH:15][C:10]=3[F:9])[CH2:21][CH2:20]2)=[CH:6][CH:7]=1 |f:2.3.4,5.6|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1N=NC(=CC1)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=C(C=CC=C1)N1CCNCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[I-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The precipitated product was filtered off
|
Type
|
DISSOLUTION
|
Details
|
dissolved in trichloromethane
|
Type
|
CUSTOM
|
Details
|
The organic layer was dried
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
FILTRATION
|
Details
|
The residue was purified by filtration over silica gel using
|
Type
|
ADDITION
|
Details
|
a mixture of trichloromethane and methanol (98:2 by volume) as eluent
|
Type
|
CUSTOM
|
Details
|
The pure fractions were collected
|
Type
|
CUSTOM
|
Details
|
the eluent was evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was crystallized from a mixture of 2-propanol and 2,2'-oxybispropane
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1N=NC(=CC1)N1CCN(CC1)C1=C(C=CC=C1)F
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 77% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |